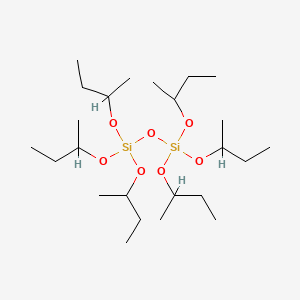![molecular formula C15H13N3O B14174762 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one CAS No. 923569-75-9](/img/structure/B14174762.png)
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and substituted with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpyrido[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
6,8-Dimethyl-3-chloropyrimido[4,5-c]pyridazin-5,7(6H,8H)dione: Another pyridazine derivative with different substituents.
Uniqueness
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
923569-75-9 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2,4-dimethyl-5-phenyl-7H-pyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C15H13N3O/c1-9-8-10(2)16-14-12(9)13(17-18-15(14)19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
GCYFTKWIMBLHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=NNC2=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



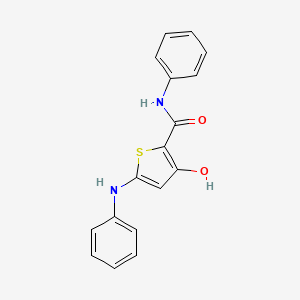
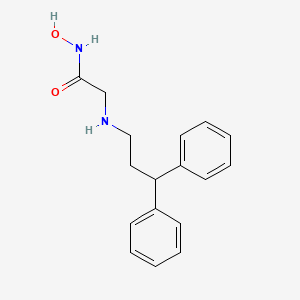
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
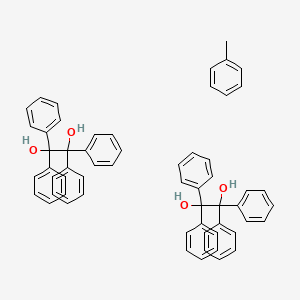
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
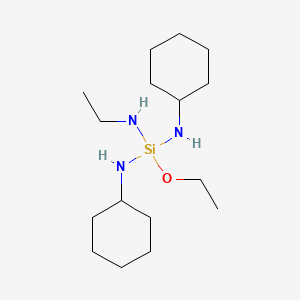
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)

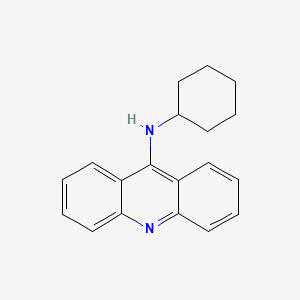
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)

